2,4-二氯-7-甲基喹啉

描述

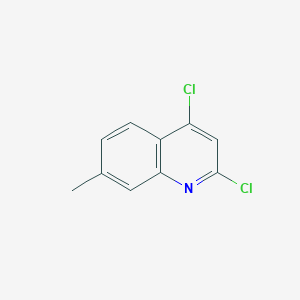

“2,4-Dichloro-7-methylquinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of “2,4-Dichloro-7-methylquinoline” has been achieved in a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride . An improved process has been described which utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis .

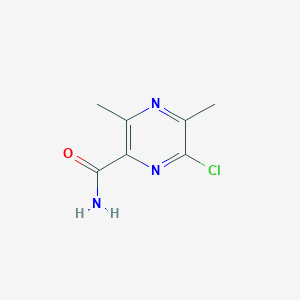

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-7-methylquinoline” consists of a benzene ring fused with a pyridine ring. The molecule has a dichloro substitution at the 2nd and 4th positions and a methyl group at the 7th position .

Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .

科学研究应用

抗癌活性

2,4-二氯-7-甲基喹啉已被评估其潜在的抗癌特性。一项研究突出了其合成,并调查了其对人类口腔鳞状细胞癌(KB)细胞系的细胞毒性和凋亡活性,表明其作为抗癌药物的潜力(Somvanshi et al., 2008)。

光谱和计算研究

研究还深入探讨了羟基卤喹啉及其衍生物的光谱特性和计算研究,其中包括与2,4-二氯-7-甲基喹啉相关的化合物。这些研究提供了有关晶体结构和电子性质的见解,有助于理解它们的生物活性(Małecki等,2010)。

环化反应

该化合物还是探索环化反应以产生新型苯并喹啉酮和其他杂环化合物的研究重点,展示了其化学多样性和创造多样药理活性分子的潜力(Ismail, 2006)。

抗氧化和抗糖尿病潜力

另一个研究领域涉及合成新型氯喹啉衍生物,包括与2,4-二氯-7-甲基喹啉相关的化合物,以评估它们的抗氧化活性和作为抗糖尿病药物的潜力。这些研究突出了氯喹啉衍生物的有希望的生物活性和它们的潜在治疗应用(Murugavel et al., 2017)。

超分子化学

该化合物的衍生物已被用于研究四卤代二喹啉宿主对多卤代甲烷的包含,为超分子化学领域做出贡献,并展示了2,4-二氯-7-甲基喹啉衍生物在形成复杂结构方面的实用性(Ashmore et al., 2006)。

安全和危害

作用机制

Target of Action

It is known that quinoline derivatives, such as chlorquinaldol, have been used historically as topical antiseptics and for the treatment of bacterial vaginosis .

Mode of Action

It is suggested that quinoline derivatives, like chlorquinaldol, may act as bidentate chelators of several metal ions which act as critical enzyme cofactors .

Biochemical Pathways

It is known that quinoline derivatives can affect mammalian cellular functions in vitro in several ways; at higher concentrations, they inhibit dna replication, while at lower concentrations, they may affect individual genes .

Pharmacokinetics

Chlorquinaldol, a related compound, has been used topically and in combination tablets, suggesting potential routes of administration .

Result of Action

It has been reported that a derivative of quinoline has shown cytotoxic and apoptotic activity on human oral squamous carcinoma (kb) cell line .

Action Environment

It is known that gene-environment interactions can have a significant impact on the effectiveness of drugs .

属性

IUPAC Name |

2,4-dichloro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHBQTZHZQXVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

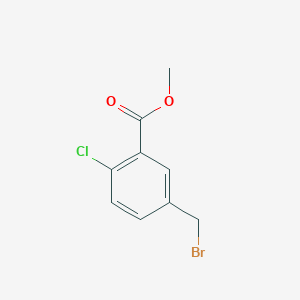

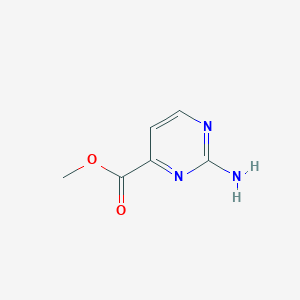

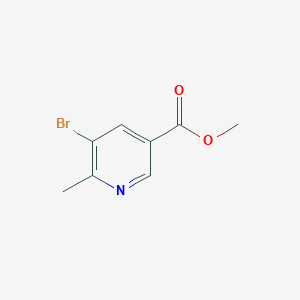

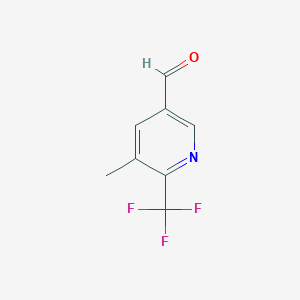

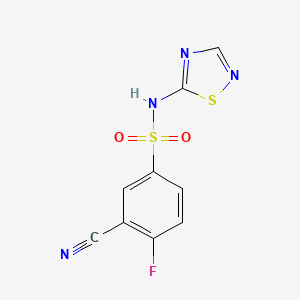

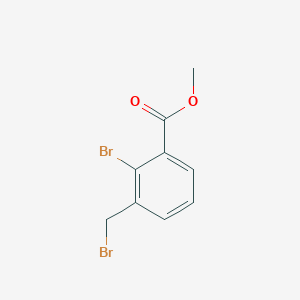

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

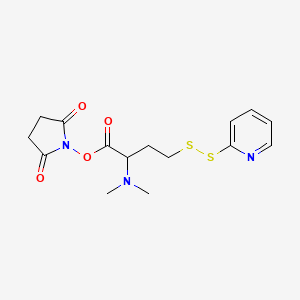

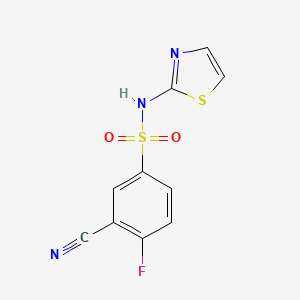

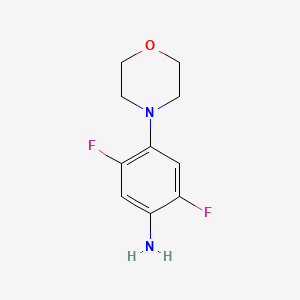

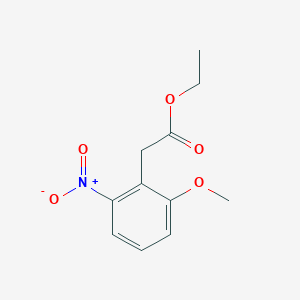

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1427070.png)

![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)

![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)